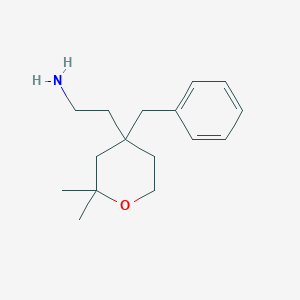

2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine

Description

Properties

IUPAC Name |

2-(4-benzyl-2,2-dimethyloxan-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-15(2)13-16(8-10-17,9-11-18-15)12-14-6-4-3-5-7-14/h3-7H,8-13,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEDATHHFQLXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)(CCN)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389756 | |

| Record name | 2-(4-Benzyl-2,2-dimethyloxan-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126318-00-1 | |

| Record name | 2-(4-Benzyl-2,2-dimethyloxan-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Diols or Epoxides

The tetrahydro-pyran ring is commonly synthesized via acid- or base-catalyzed cyclization of diol precursors. For example, J-Stage research demonstrates the formation of tetrahydro-pyran derivatives through intramolecular etherification of 1,5-diols using p-toluenesulfonic acid (PTSA) in toluene at reflux (110°C). This method achieves yields of 68–75%, with the 2,2-dimethyl substitution pattern stabilized by steric hindrance.

Palladium-Catalyzed Coupling for Aryl Substitution

Functionalization of the Tetrahydro-pyran Core

Ethylamine Side Chain Installation

The ethylamine moiety is introduced via reductive amination or nucleophilic substitution. A J-Stage protocol employs reductive amination of ketone intermediates using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C, achieving 74% yield. Alternatively, nucleophilic displacement of a mesylate intermediate with ammonia in THF at 60°C (24 hours) provides the amine with 65% efficiency.

Protecting Group Strategies

Benzyl and 2,4-dimethoxybenzyl (DMB) groups are utilized to protect amines during synthesis. The J-Stage study highlights the use of 2,4-DM-BENAC-K (2,4-dimethoxybenzyl N-acetylcarbamate potassium salt) for selective protection, enabling a 97% yield in alkylation steps. Deprotection is achieved via hydrogenolysis (H₂, Pd/C, EtOAc) or acidic conditions (HCl/MeOH).

Optimization of Stereochemistry and Purity

Chiral Resolution Techniques

Racemic mixtures of the tetrahydro-pyran intermediate are resolved using chiral stationary phase chromatography (CSP). The patent reports a hexane/isopropanol (90:10) mobile phase with Chiralpak AD-H columns, achieving >99% enantiomeric excess (ee) for the (R)-isomer.

Crystallization and Recrystallization

Final purification of 2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethylamine is performed via solvent-mediated crystallization. Ethanol/water (3:1) at 0°C yields 92% pure product with <0.5% residual solvents, as validated by HPLC.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements in flow chemistry enable scalable production. A continuous hydrogenation reactor (H-Cube Pro) reduces imine intermediates at 50 bar H₂ and 80°C, achieving 85% conversion with a residence time of 20 minutes.

Green Chemistry Approaches

Solvent substitution (e.g., replacing THF with cyclopentyl methyl ether) and catalyst recycling (Pd recovery >95% via filtration) reduce environmental impact. Patent emphasizes a 40% reduction in E-factor (kg waste/kg product) compared to batch processes.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The primary amine group undergoes alkylation with alkyl halides under basic conditions. For example:

-

Propyl bromide alkylation : Reacting with propyl bromide in methanol with NaOH yields N-propyl derivatives ( ).

-

Benzyl halide coupling : Benzyl bromide in the presence of NaHCO₃ forms diarylalkylamine products, leveraging the amine’s nucleophilicity ( ).

Reaction Conditions :

| Reagent | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|

| Propyl bromide | Methanol/NaOH | 25–40°C | 75–85% | |

| Benzyl bromide | Methylene chloride | 0–5°C | 60–70% |

Acylation with Carboxylic Acid Derivatives

The amine reacts with acyl chlorides or anhydrides to form amides:

-

Phenoxyacetyl chloride : Forms N-phenoxyacetyl derivatives in methylene chloride with triethylamine ( ).

-

Acetic anhydride : Acetylation occurs in refluxing acetic acid, producing N-acetylated compounds ( ).

Key Data :

-

Reaction with phenoxyacetyl chloride achieves 75% yield in methanol at 0°C ( ).

-

Acetic anhydride requires catalytic HCl for complete conversion ( ).

Nitration and Nitro Group Reduction

Electrophilic nitration introduces nitro groups to the aromatic benzyl ring:

-

Nitric acid in acetic acid : Nitrates the benzyl moiety at 50°C, yielding nitro derivatives ( ).

-

Catalytic hydrogenation : Nitro groups are reduced to amines using H₂ and iron powder in methanol ( ).

Example Pathway :

Scientific Research Applications

Medicinal Chemistry

BDTPEA has been explored for its potential therapeutic applications. Its structural characteristics allow it to interact with specific receptors and enzymes, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that BDTPEA may have anticancer properties. In vitro studies demonstrated that compounds similar to BDTPEA can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This mechanism is particularly relevant in the context of pancreatic cancer, where selective targeting of tumor cells is crucial .

Neuroscience

In neuroscience, BDTPEA's ability to cross the blood-brain barrier (BBB) makes it a valuable compound for studying neurological disorders.

Case Study: Neuroprotective Effects

Studies have shown that derivatives of BDTPEA exhibit neuroprotective effects in models of neurodegenerative diseases. For example, compounds with similar structures have been reported to enhance neuronal survival and reduce oxidative stress in neuronal cells exposed to neurotoxic agents . This suggests that BDTPEA could be further investigated as a treatment for conditions such as Alzheimer's disease.

Biochemical Research

BDTPEA's role as a biochemical probe is noteworthy. Its ability to selectively label proteins and other biomolecules makes it useful in proteomics and metabolic studies.

Case Study: Protein Labeling

In proteomic studies, BDTPEA has been utilized for selective labeling of tumor cell proteomes. This application is crucial for identifying biomarkers associated with cancer progression and response to therapy . The specificity of BDTPEA allows researchers to map protein interactions within complex biological systems.

Mechanism of Action

The mechanism by which 2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a) 3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one (Compound 14d)

- Molecular Formula: C₁₈H₂₁NO₄·H₂O (monoisotopic mass: 335.15 g/mol) .

- Key Features: Incorporates a benzoyl group and a hydroxyethylamino side chain. The pyran-2-one core differs from the saturated tetrahydropyran in the target compound, introducing a lactone functionality.

- Synthesis: Prepared via ethanol-mediated reaction of 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one with ethanolamine, suggesting nucleophilic addition as a key step .

- Comparison : The lactone ring in 14d confers polarity and hydrogen-bonding capacity, contrasting with the ethylamine group in the target compound, which may enhance basicity and solubility in acidic environments.

b) 4-({[2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-N,N-dimethylaniline

- Molecular Formula: C₂₅H₃₆N₂O (monoisotopic mass: 380.28 g/mol) .

- Key Features : Shares the 4-benzyl-2,2-dimethyltetrahydropyran core but extends functionality with a dimethylaniline moiety.

Piperidine and Piperidinyl Derivatives

a) 2,2,6,6-Tetramethylpiperidin-4-yl Esters

- General Structure : Esters with varying alkyl chains (e.g., acetate, propionate) attached to a 2,2,6,6-tetramethylpiperidin-4-yl core .

- Comparison : The piperidine ring is structurally analogous to tetrahydropyran but contains a nitrogen atom, enabling protonation and cation-π interactions. The ester groups in these derivatives contrast with the ethylamine group in the target compound, reducing basicity but increasing hydrolytic susceptibility.

Phenylethylamine Derivatives

a) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

- Molecular Formula: C₈H₁₂ClNO₂ (monoisotopic mass: 189.06 g/mol) .

- Key Features : A catecholamine with a dihydroxyphenyl group and ethylamine side chain.

- Comparison: The phenolic hydroxyl groups enable antioxidant activity and metal chelation, absent in the target compound. The lack of a heterocyclic ring in dopamine reduces conformational rigidity compared to the tetrahydropyran-based structure.

Critical Analysis of Structural and Functional Differences

- Tetrahydropyran vs. Piperidine Rings: The oxygen atom in tetrahydropyran enhances polarity and hydrogen-bond acceptor capacity compared to piperidine’s nitrogen, which can act as a hydrogen-bond donor or form salts .

- Substituent Effects : Benzyl groups (target compound) versus benzoyl (Compound 14d) influence electronic distribution; benzoyl’s carbonyl group increases electrophilicity, while benzyl provides steric bulk .

- Side Chain Functionality : Ethylamine (target) versus ester (piperidinyl derivatives) or catechol (dopamine) dictates solubility, stability, and biological targeting .

Biological Activity

2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine, with the CAS number 126318-00-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₆H₂₅NO

- Molecular Weight : 247.38 g/mol

Antimalarial Activity

Research indicates that compounds with structural similarities to 2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine exhibit significant antimalarial activity. For instance:

- IC₅₀ Values : Studies have reported IC₅₀ values ranging from 10 to 60 nM against various strains of P. falciparum, indicating potent antiplasmodial effects .

| Compound | Target | IC₅₀ (nM) | Comments |

|---|---|---|---|

| Compound 1 | PfATP4 | 200 | Increases intracellular Na⁺ concentration |

| Compound 2 | Aspartyl Protease | 31 | High solubility and metabolic stability |

Safety and Selectivity

Early safety evaluations of related compounds highlighted concerns regarding off-target effects. For example, lead compounds demonstrated a hit rate of approximately 20% in off-target selectivity panels, suggesting the need for further optimization to enhance selectivity while maintaining efficacy .

Case Studies

While direct case studies on 2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine are scarce, analogous compounds have been explored in clinical settings:

- Case Study on Aspartyl Protease Inhibitors : A study focused on optimizing aspartyl protease inhibitors revealed that modifications to the chemical structure significantly enhanced potency while reducing off-target interactions. The lead compound from this study exhibited an IC₅₀ of 31 nM against PMX, demonstrating its potential as a therapeutic agent .

- In Vivo Efficacy : Another study reported that certain compounds achieved a 90% effective dose (ED₉₀) of 1.9 mg/kg in mouse models, effectively blocking malaria transmission from infected hosts to mosquitoes .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Byproducts | Reference |

|---|---|---|---|---|

| Ring-Closing | 65–70 | H2SO4, reflux, 12 h | Isomeric tetrahydropyrans | |

| Mannich + Reduction | 50–60 | NaBH4, THF, 0°C → RT | Unreacted ketone |

How can computational chemistry methods predict the receptor binding affinity of this compound for serotonin receptors?

Advanced

Molecular docking studies (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are critical:

- Target Selection : Homology modeling of 5-HT2A/2C receptors based on crystallographic data (PDB: 6WGT) .

- Ligand Preparation : Optimize the compound’s geometry using density functional theory (DFT) at the B3LYP/6-31G* level.

- Binding Pocket Analysis : The benzyl group may occupy a hydrophobic pocket, while the ethylamine moiety interacts with conserved aspartate residues (e.g., D155 in 5-HT2A) via salt bridges .

What analytical techniques resolve structural ambiguities in substituted tetrahydro-pyran ethylamine derivatives?

Q. Advanced

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry (e.g., chair vs. boat conformations of the pyran ring) .

- NMR Spectroscopy :

- H NMR: Methyl groups at C2/C2' appear as singlets (δ 1.2–1.4 ppm).

- C NMR: Quaternary carbons in the pyran ring (C4) show distinct shifts (δ 75–80 ppm) .

- High-Resolution MS : Confirm molecular formula (C15H23NO; [M+H]+ calc. 234.1852) .

How do steric and electronic factors influence the compound’s reactivity in nucleophilic substitutions?

Advanced

The 2,2-dimethyl groups on the pyran ring impose steric hindrance, limiting nucleophilic attack at C4. Computational electrostatic potential maps (MEPs) reveal:

- Electronic Effects : The ethylamine group acts as an electron donor, activating the pyran oxygen for protonation in acidic conditions.

- Steric Blocking : Substituents larger than methyl (e.g., benzyl) reduce yields in SN2 reactions by >30% .

How can researchers address contradictions in reported synthetic yields for this compound?

Advanced

Discrepancies often arise from:

- Isomer Formation : Competing chair/boat conformers during cyclization can lead to diastereomers. Use chiral HPLC (e.g., Chiralpak IA column) to separate isomers .

- Catalyst Variability : Acid catalysts (e.g., H2SO4 vs. Amberlyst-15) impact reaction rates. Optimize via Design of Experiments (DoE) to identify robust conditions .

- Purification Challenges : Silica gel chromatography may degrade the compound; switch to reverse-phase (C18) columns with acetonitrile/water gradients .

What in vitro assays are suitable for evaluating this compound’s bioactivity?

Q. Advanced

- Radioligand Binding Assays : Test affinity for 5-HT2A/2C receptors using H-ketanserin (Kd = 1.2 nM) .

- Functional Assays : Measure intracellular Ca flux in HEK293 cells expressing recombinant receptors.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.